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molecular formula C3H3N B1340574 Acrylonitrile-d3 CAS No. 53807-26-4

Acrylonitrile-d3

Cat. No. B1340574
M. Wt: 56.08 g/mol
InChI Key: NLHHRLWOUZZQLW-FUDHJZNOSA-N
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Patent
US05733899

Procedure details

A solution of acrylonitrile (1.17 g, 22.07 mmol) in methanol (1.0 ml) was added dropwise to a solution of N,N-dimethyl-1,4-diaminobutane 322 (2.1 g, 18.42 mmol) in methanol (1.0 ml) at 0° C., and the mixture was stirred at 0° C. for sixteen hours. Evaporation of the solvent in vacuo afforded almost pure N-(2-cyanoethyl)-N',N'-dimethyl-1,4-diaminobutane 323 as a colorless oil (2.5 g, 80% yield based on 322). 1H NMR (400 MHz, CDCl3) δ: 1.45 (4H, m, --CH2 --CH2 --CH2 --CH2 --), 2.15 (6H, s, --N(CH3)2), 2.22 (2H, t, --CH2N), 2.47 (2H, t, --CH2CH2CN), 2.60 (2H, t, --CH2CH2NH--), 2.88 (2H, t, --CH2CH2NH--), 3.37 (1H, s, --NH).
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH3:5][N:6]([CH3:12])[CH2:7][CH2:8][CH2:9][CH2:10][NH2:11]>CO>[C:1]([CH2:2][CH2:3][NH:11][CH2:10][CH2:9][CH2:8][CH2:7][N:6]([CH3:12])[CH3:5])#[N:4]

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
2.1 g
Type
reactant
Smiles
CN(CCCCN)C
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for sixteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCNCCCCN(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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